molecular formula C5H10O2 B161405 2-Methoxyethyl vinyl ether CAS No. 1663-35-0

2-Methoxyethyl vinyl ether

Cat. No. B161405
CAS RN: 1663-35-0
M. Wt: 102.13 g/mol
InChI Key: GXZPMXGRNUXGHN-UHFFFAOYSA-N
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Description

2-Methoxyethyl vinyl ether (MOVE) is an organic compound . It is a colorless liquid with low volatility . It is soluble in water and can dissolve in many organic solvents such as alcohols, ethers, and ketones .


Synthesis Analysis

MOVE can be produced from 2-methoxyethanol and acetylene . The synthesis involves causing 2-methoxyethanol to react with acetylene to obtain a mixture containing unreacted 2-methoxyethanol and MOVE . This reaction requires the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of MOVE is C5H10O2 . It contains a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

MOVE is reactive and prone to polymerization, leading to the formation of polyvinyl ethers . The polymerization is typically initiated with Lewis acids such as boron trifluoride . Random and block copolymers of MOVE and 2-ethoxyethyl vinyl ether (EOVE) were synthesized within 180 s via IBVE-HCl/SnCl4 initiating system in the presence of THF in a microflow system .


Physical And Chemical Properties Analysis

MOVE has a molecular weight of 102.13 . It has a density of 0.8970 . The melting point is -82.7°C and the boiling point is estimated to be 108.35°C . The refractive index is estimated to be 1.4300 .

Scientific Research Applications

Nanoparticle Surface Modification

Scientists have utilized 2-Methoxyethyl vinyl ether (MOVE) in the development of stealth nanoparticles. A derivative, poly(2-methoxyethyl vinyl ether) (PMOVE), has been used as a surface modifier for gold nanoparticles (AuNPs). PMOVE with a thiol terminus was synthesized, enhancing the intermediate water molecule formation, which is crucial for biomedical applications like drug delivery and imaging .

Block Copolymer Synthesis

MOVE has been employed in the synthesis of block copolymers. For instance, random and block copolymers of MOVE and 2-ethoxyethyl vinyl ether (EOVE) were synthesized rapidly via an initiating system in a microflow system. This process is significant for creating materials with tailored properties for various applications, including adhesives and coatings .

Radical Polymerization Control

There has been a breakthrough in controlling the radical polymerization of vinyl ether monomers like MOVE. This control is essential for synthesizing block copolymers with diverse functionalities, which can be used in creating advanced materials with specific mechanical and chemical properties .

Mechanism of Action

Target of Action

2-Methoxyethyl vinyl ether (MVE) is an organic compound that primarily targets chemical synthesis, surface coatings, paints, plastics, rubber, textiles, and adhesives . It serves as a significant organic solvent, enhancing reaction efficiency and product quality .

Mode of Action

MVE interacts with its targets through chemical reactions. For instance, it can be synthesized through the esterification reaction of ethylene glycol and methyl acrylate (or methyl methacrylate) . This reaction requires the presence of a catalyst, with sulfuric acid and phosphoric acid being commonly used .

Biochemical Pathways

It’s known that mve is involved in the synthesis of various materials, such as surface coatings, paints, and plastics . It’s also used in the production of block copolymers via living cationic polymerization .

Pharmacokinetics

It’s known that mve is a volatile liquid that can dissolve in water and many organic solvents, such as alcohols, ethers, and ketones . This suggests that MVE may have good bioavailability due to its solubility.

Result of Action

The molecular and cellular effects of MVE’s action largely depend on its application. For instance, in the field of material science, MVE contributes to the production of various materials with desired properties . In the context of polymer science, MVE can help produce block copolymers with unique physical gelation properties .

Action Environment

The action, efficacy, and stability of MVE can be influenced by environmental factors. For instance, the reaction rate of MVE can be accelerated by reducing the concentration of tetrahydrofuran (THF) to very low levels . Additionally, MVE should be stored at 2-8°C in a sealed, dry environment to maintain its stability . Safety measures should be taken to avoid direct skin and eye contact, inhalation of its vapor, and contact with fire sources and oxidants .

properties

IUPAC Name

1-ethenoxy-2-methoxyethane
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InChI

InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3
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InChI Key

GXZPMXGRNUXGHN-UHFFFAOYSA-N
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Canonical SMILES

COCCOC=C
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Molecular Formula

C5H10O2
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Related CAS

29695-83-8, 50856-25-2
Record name Ethene, (2-methoxyethoxy)-, homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID30168086
Record name 1-Methoxy-2-vinyloxyethane
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [HSDB]
Record name 1-Methoxy-2-vinyloxyethane
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Boiling Point

108.8 °C @ 760 MM HG
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Flash Point

64 °F OC.
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Solubility

IN WATER: 8.8 G/100 ML
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Density

0.897 @ 20 °C/20 °C
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Vapor Density

3.52 (AIR= 1)
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Vapor Pressure

18.0 [mmHg], 18 MM HG @ 20 °C
Record name 1-Methoxy-2-vinyloxyethane
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Product Name

2-Methoxyethyl vinyl ether

Color/Form

LIQUID

CAS RN

1663-35-0
Record name (2-Methoxyethoxy)ethene
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Record name 1-Methoxy-2-vinyloxyethane
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Record name 2-METHOXYETHYL VINYL ETHER
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Melting Point

-83 °C
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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